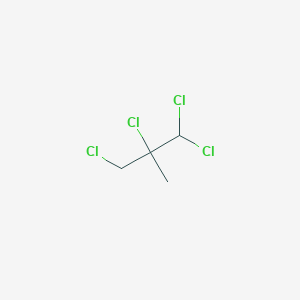![molecular formula C10H11O2P B14709375 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- CAS No. 21088-66-4](/img/structure/B14709375.png)
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dioxa-1-phosphabicyclo[221]heptane, 4-phenyl- is a bicyclic organophosphorus compound It is characterized by a unique structure that includes a phosphorus atom integrated into a bicyclic framework with two oxygen atoms and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- typically involves the reaction of a phosphorus trihalide with a diol in the presence of a base. One common method is the reaction of phenylphosphonic dichloride with ethylene glycol under basic conditions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial in its role as a ligand. Additionally, its bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane: Lacks the phenyl group, leading to different reactivity and applications.
4-Phenyl-1,2,3-dioxaphospholane: A similar bicyclic compound with different ring sizes and properties.
Phenylphosphonic acid: A simpler phosphorus compound with different chemical behavior.
Uniqueness
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- is unique due to its combination of a bicyclic structure with a phenyl group and a phosphorus atom. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it valuable in various research and industrial applications.
属性
CAS 编号 |
21088-66-4 |
|---|---|
分子式 |
C10H11O2P |
分子量 |
194.17 g/mol |
IUPAC 名称 |
4-phenyl-3,5-dioxa-1-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11O2P/c1-2-4-9(5-3-1)10-6-13(7-11-10)8-12-10/h1-5H,6-8H2 |
InChI 键 |
YEWONVZFOHEVAU-UHFFFAOYSA-N |
规范 SMILES |
C1C2(OCP1CO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

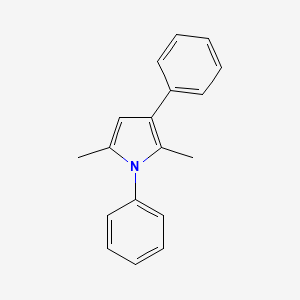
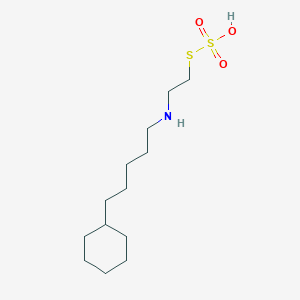
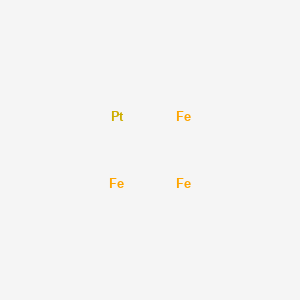
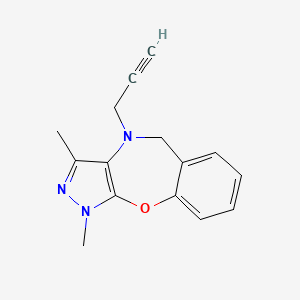
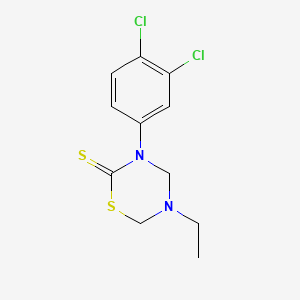
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)

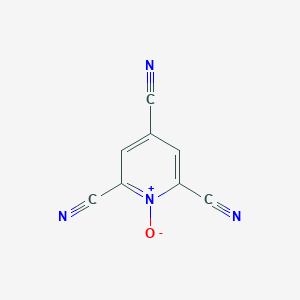

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
